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Compound of Interest

Compound Name: Aminooxy-PEG4-acid

Cat. No.: B605439 Get Quote

Topic: Aminooxy-PEG4-acid Reaction with Aldehydes and Ketones

Audience: Researchers, scientists, and drug development professionals.

Introduction: The reaction between an aminooxy group and a carbonyl group (aldehyde or

ketone) to form a stable oxime bond is a cornerstone of bioconjugation and chemical biology.[1]

[2][3] This chemoselective ligation, often termed "oxime ligation," is highly efficient and

proceeds under mild, aqueous conditions, making it ideal for modifying sensitive biomolecules

like proteins, peptides, and nucleic acids.[1][4] Aminooxy-PEG4-acid is a heterobifunctional

linker that leverages this chemistry. It features a reactive aminooxy group for conjugation to

aldehydes or ketones and a terminal carboxylic acid for subsequent coupling to other

molecules. The polyethylene glycol (PEG) spacer enhances solubility and can improve the

pharmacokinetic properties of the resulting conjugate. These characteristics make Aminooxy-
PEG4-acid a valuable tool in the development of antibody-drug conjugates (ADCs), PROTACs,

and other targeted therapeutics.

Reaction Mechanism and Kinetics
The formation of an oxime bond is a two-step process involving the nucleophilic attack of the

aminooxy group on the carbonyl carbon, followed by the dehydration of the resulting

carbinolamine intermediate to form the stable C=N-O linkage. The reaction is acid-catalyzed,

with an optimal pH range typically between 4 and 5, which facilitates the dehydration step

without protonating the nucleophilic aminooxy group.
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The reaction rate can be significantly enhanced by nucleophilic catalysts, such as aniline and

its derivatives. More efficient catalysts like m-phenylenediamine (mPDA) and p-

phenylenediamine have been developed, offering substantial rate accelerations, particularly at

neutral pH. The choice of catalyst and reaction conditions can be optimized to achieve rapid

and high-yield conjugation, even with less reactive ketone substrates.

The resulting oxime bond is significantly more stable to hydrolysis than corresponding imine or

hydrazone bonds, a critical feature for in vivo applications where long-term stability is required.

Quantitative Data Summary
The following table summarizes key quantitative parameters for the oxime ligation reaction.

Data is compiled from various studies and represents typical ranges and values.
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Parameter Value Notes

Optimal pH Range 4.0 - 5.5

Balances the need for acid

catalysis for the dehydration

step with maintaining the

nucleophilicity of the aminooxy

group.

Reaction at Neutral pH
Slower, but can be significantly

accelerated with catalysts.

Important for biomolecules that

are not stable under acidic

conditions.

Catalysts
Aniline, m-phenylenediamine

(mPDA), p-phenylenediamine

Catalysts can increase the

reaction rate by orders of

magnitude.

Catalyst Concentration
10 - 100 mM (Aniline); up to

750 mM (mPDA)

The higher aqueous solubility

of mPDA allows for its use at

greater concentrations, leading

to more significant catalytic

effects.

Rate Enhancement

Aniline: Up to 40-fold at neutral

pH. p-Phenylenediamine: Up

to 120-fold faster than

uncatalyzed reaction at pH 7.

Rate enhancement is

dependent on pH, catalyst

concentration, and the specific

carbonyl substrate.

Reaction Time Minutes to several hours

Highly dependent on reactant

concentrations, temperature,

pH, and the presence of a

catalyst. Complete ligation for

radiolabeling applications has

been achieved within 5

minutes under optimized

conditions.

Typical Yields >60% to quantitative
High yields are achievable

under optimized conditions.

Bond Stability High hydrolytic stability Oxime bonds are

approximately 1000-fold more
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stable to hydrolysis than

corresponding hydrazone

bonds. They are stable under

physiological conditions (pH

7.4).

Experimental Protocols
Protocol 1: General Procedure for Protein Conjugation
via Oxime Ligation
This protocol describes a general method for conjugating Aminooxy-PEG4-acid to a protein

containing an aldehyde or ketone group. Such carbonyl groups can be introduced site-

specifically, for instance, by oxidizing a genetically encoded formylglycine residue.

Materials:

Aldehyde- or ketone-modified protein

Aminooxy-PEG4-acid

Conjugation Buffer: 100 mM sodium acetate, 150 mM NaCl, pH 4.5

Catalyst Stock Solution: 1 M aniline or p-phenylenediamine in DMSO or an appropriate

aqueous buffer

Quenching Solution (optional): 1 M aminooxy-containing small molecule (e.g.,

hydroxylamine)

Purification/Desalting columns (e.g., PD-10)

Analytical instruments: SDS-PAGE, Mass Spectrometry (LC-MS)

Procedure:

Protein Preparation: Prepare the aldehyde- or ketone-modified protein in the Conjugation

Buffer at a concentration of 1-10 mg/mL (typically 10-50 µM).
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Reagent Preparation: Dissolve Aminooxy-PEG4-acid in the Conjugation Buffer to create a

stock solution (e.g., 10-20 mM).

Conjugation Reaction: a. To the protein solution, add the Aminooxy-PEG4-acid stock

solution to achieve a final molar excess of 10-50 fold over the protein. b. Add the catalyst

stock solution to a final concentration of 10-100 mM. c. Gently mix the reaction and incubate

at room temperature or 37°C for 2-16 hours. The reaction progress can be monitored by LC-

MS.

Quenching (Optional): To consume any unreacted aldehyde/ketone groups on the protein, a

quenching solution can be added in large molar excess and incubated for an additional 30-

60 minutes.

Purification: Remove excess reagents and catalyst by buffer exchange using a desalting

column equilibrated with a suitable storage buffer (e.g., PBS, pH 7.4).

Analysis: a. SDS-PAGE: Analyze the purified conjugate by SDS-PAGE. A successful

conjugation will show a shift in the molecular weight of the protein band. b. Mass

Spectrometry: Confirm the identity and purity of the conjugate and determine the conjugation

efficiency by LC-MS analysis.

Protocol 2: Preparation of an Antibody-Drug Conjugate
(ADC) using Aminooxy-PEG4-acid
This protocol outlines the site-specific conjugation of a cytotoxic drug to an antibody. It

assumes the antibody has been engineered to contain aldehyde groups, for example, through

mild oxidation of its glycan moieties.

Materials:

Aldehyde-modified monoclonal antibody (mAb)

Aminooxy-PEG4-acid-Drug conjugate

ADC Conjugation Buffer: 100 mM Sodium Acetate, 150 mM NaCl, pH 4.5-5.0

Catalyst: p-phenylenediamine stock solution (1 M in DMSO)
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Purification System: Size Exclusion Chromatography (SEC) or Hydrophobic Interaction

Chromatography (HIC)

Storage Buffer: PBS, pH 7.4

Procedure:

Antibody Preparation: Exchange the buffer of the aldehyde-modified mAb into the ADC

Conjugation Buffer. Adjust the final concentration to 5-10 mg/mL.

Drug-Linker Preparation: Dissolve the Aminooxy-PEG4-acid-Drug conjugate in a co-solvent

like DMSO to a stock concentration of 10-20 mM.

Conjugation Reaction: a. Add the drug-linker solution to the antibody solution to achieve a 5-

10 fold molar excess. The final concentration of the organic co-solvent should typically be

kept below 10% (v/v) to maintain antibody stability. b. Add the catalyst stock solution to a

final concentration of 10-20 mM. c. Incubate the reaction at room temperature for 4-16 hours

with gentle agitation.

Purification: a. Purify the resulting ADC from unconjugated drug-linker, catalyst, and solvent

using Size Exclusion Chromatography (SEC) equilibrated with the final storage buffer. b.

Alternatively, Hydrophobic Interaction Chromatography (HIC) can be used to separate

different drug-to-antibody ratio (DAR) species.

Characterization: a. UV-Vis Spectroscopy: Determine the protein concentration and the

average DAR. b. HIC-HPLC: Analyze the distribution of DAR species to assess the

homogeneity of the ADC product. c. LC-MS: Confirm the molecular weight of the light and

heavy chains (after reduction) and the intact ADC to verify conjugation. d. Functional Assays:

Perform in vitro cell-based assays to confirm the potency and specificity of the final ADC.
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Caption: Mechanism of oxime ligation between Aminooxy-PEG4-acid and a carbonyl.

Step 1: Preparation

Prepare aldehyde/ketone-modified protein
Dissolve Aminooxy-PEG4-acid linker

Step 2: Conjugation Reaction

Combine protein and linker
Add catalyst (e.g., aniline)

Incubate at RT or 37°C

 pH 4.5 Buffer 

Step 3: Purification

Remove excess reagents via
Size Exclusion or Desalting Column

 Reaction complete 

Step 4: Analysis & Characterization

SDS-PAGE for MW shift
LC-MS for identity and purity

HIC for DAR distribution (ADCs)

Purified Conjugate
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Caption: General workflow for protein conjugation using Aminooxy-PEG4-acid.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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